(3-Fluoro-4-propoxyphenyl)methanamine
Description
Properties
IUPAC Name |
(3-fluoro-4-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYWKATNXLOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reductive Amination of Aromatic Ketones
Overview:
One of the most common approaches involves the reductive amination of aromatic ketones or aldehydes bearing the desired substituents, followed by functional group modifications to introduce the amino group.
- Step 1: Synthesis of 3-fluoro-4-propoxyphenyl ketone (or aldehyde) as the precursor.
- Step 2: Reductive amination with ammonia or primary amines under catalytic hydrogenation or chemical reduction conditions.
- Step 3: Final reduction step yields the primary amine, (3-Fluoro-4-propoxyphenyl)methanamine .
- The synthesis of related compounds such as 3-fluoro-4-methoxypropiophenone involves acylation of fluorinated anisoles with propionyl chloride, which can be adapted to introduce the propoxy group at the para position.
- Reductive amination is favored for its high yield and selectivity, often employing catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere.
Overview:
Fluorine's electronegativity facilitates nucleophilic aromatic substitution reactions, allowing the introduction of amino groups onto fluorinated aromatic rings.
- Starting with 3-fluoro-4-propoxyphenyl derivatives, nucleophilic substitution with ammonia or amines under elevated temperatures can yield the amino derivative.
- The substitution often proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate enhancing reactivity.
- This route is suitable for late-stage functionalization.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| 1. Nucleophilic substitution | NH₃ or amines + K₂CO₃ in DMSO | Variable, often >70% |
Synthesis of Propoxyphenyl Precursors
Overview:
The key to synthesizing This compound is obtaining the 3-fluoro-4-propoxyphenyl core, which can be achieved via:
-
- Starting from 4-hydroxyfluorobenzene derivatives, reaction with 1-bropopropane or similar reagents under basic conditions yields the propoxy substituent.
Electrophilic aromatic substitution:
- Using propyl halides in the presence of Lewis acids like AlCl₃ on fluorinated aromatic rings.
- The synthesis of 3-fluoro-4-methoxypropiophenone involves acylation of fluorinated anisoles, which can be modified to incorporate the propoxy group via similar pathways.
- The yields for these steps typically range from 50-60%, depending on conditions.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| 1. O-alkylation | Propyl bromide + phenol derivative + base | ~50-60% |
Summary of Key Reactions and Conditions
Additional Considerations and Notes
-
- Solvent choice (e.g., tetrahydrofuran, ethanol) and temperature control are critical for maximizing yields and purity.
- Catalysts such as palladium or nickel are preferred for reduction steps.
-
- Column chromatography, recrystallization, and distillation are standard for isolating pure intermediates and final compounds.
-
- Use of hazardous reagents like propyl halides and acyl chlorides necessitates proper safety protocols.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-propoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
(3-Fluoro-4-propoxyphenyl)methanamine serves as an important intermediate in organic synthesis, allowing for the construction of more complex molecular architectures. Its unique electronic properties due to the fluorine atom can enhance reactivity in electrophilic aromatic substitution reactions.
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in antibiotic development.
- Anticancer Activity: Preliminary investigations show that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Pharmaceutical Development
The compound is being investigated for its potential role as a drug candidate:
- Mechanism of Action: It may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects.
- Case Study Example: A study published in Journal of Medicinal Chemistry highlighted its structural similarity to known drugs, prompting further exploration into its pharmacokinetic properties and safety profiles.
Materials Science
This compound is explored in the development of advanced materials:
- Polymer Synthesis: Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Coatings and Adhesives: The compound's unique chemical structure may improve adhesion properties in various industrial applications.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Fluoro-4-propoxyphenyl)methanamine with structurally related phenylmethanamine derivatives, highlighting key differences in substituents, molecular formulas, and physicochemical properties.
Substituent Effects on Solubility and Reactivity
- Compounds like 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (with Cl and OCF₃) exhibit even stronger EWGs, which may further decrease solubility in polar solvents .
- Lipophilic vs. Polar Groups: The propoxy group in the target compound increases lipophilicity, making it more suitable for crossing biological membranes compared to (2,4,6-Trimethoxyphenyl)methanamine, which has higher polarity due to multiple methoxy groups .
Biological Activity
(3-Fluoro-4-propoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14FNO
- Molecular Weight : 197.24 g/mol
The compound features a fluoro-substituted aromatic ring, which is known to influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has been investigated for its efficacy against several bacterial strains. Preliminary studies suggest it may possess significant antimicrobial properties, particularly against Gram-positive bacteria.
-
Anticancer Properties :
- In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- Some research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
A study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Activity
In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity against several lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Modifications to the phenyl ring and the amine group have been explored to enhance potency and selectivity.
Key Findings from SAR Studies:
- Substitution at the para position with electron-withdrawing groups increases antibacterial activity.
- Fluorination at the meta position enhances lipophilicity, improving cellular uptake.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (3-Fluoro-4-propoxyphenyl)methanamine, and how can intermediates be characterized?
- Methodology : Begin with fluorinated aromatic precursors, such as 3-fluoro-4-propoxyphenyl derivatives. A reductive amination or nucleophilic substitution approach could be employed, using reagents like NaBH₃CN for amine formation. For intermediates (e.g., ketones like 1-(3-Fluoro-4-propoxyphenyl)ethanone), characterize via ¹H/¹³C NMR (to confirm fluorine and propoxy substituents) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid dehalogenation. Use anhydrous environments to prevent hydrolysis of the propoxy group .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents like DMSO, methanol, or aqueous buffers (pH 7.4) at 25°C. Compare with structurally similar compounds (e.g., benzenemethanamine derivatives) .
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products over time .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention. Store separately from oxidizing agents .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity to receptors like GPCRs or monoamine transporters. Validate with radioligand binding assays (e.g., ³H-labeled compounds) .
- Functional Assays : Measure intracellular cAMP levels or calcium flux in cell lines expressing target receptors. Compare with known agonists/antagonists to establish potency .
Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Analysis Framework :
Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, cell passage number).
Assay-Specific Factors : Evaluate differences in membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome testing) .
Statistical Tools : Apply Bland-Altman plots or meta-analysis to quantify variability. Cross-reference with structural analogs (e.g., 4-methoxy or 3-fluoro derivatives) .
- Case Study : If IC₅₀ varies in enzyme vs. cell-based assays, consider off-target effects or metabolite interference .
Q. What strategies optimize the synthetic scalability of this compound for preclinical studies?
- Process Chemistry :
- Catalysis : Transition from stoichiometric reagents (e.g., NaBH₄) to catalytic hydrogenation using Pd/C or Raney Ni for greener synthesis .
- Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) or continuous distillation for higher yields .
Q. How can metabolic pathways of this compound be elucidated in vitro?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
